molecular formula C16H18 B155571 4-tert-Butylbiphenyl CAS No. 1625-92-9

4-tert-Butylbiphenyl

Cat. No.: B155571
CAS No.: 1625-92-9
M. Wt: 210.31 g/mol
InChI Key: CDOYZTOFTGTGBC-UHFFFAOYSA-N
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Description

4-tert-Butylbiphenyl is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thermal Transformations and Stability

4-tert-Butylbiphenyl has been studied for its thermal stability and transformations. It exhibits interesting behaviors in reactions like cracking and isomerization, especially in the presence of tert-butyl moieties. These studies provide insights into the optimal conditions for processing and using compounds with tert-butyl groups (Repkin et al., 2010).

Thermochemical Properties

Research has been conducted on the standard massic energies, enthalpies of vaporization, fusion, and sublimation of this compound. These studies contribute to understanding its thermodynamic behavior, critical in applications like material science and engineering (Melkhanova et al., 2009).

Infrared Spectroscopy Analysis

The use of infrared spectroscopy in determining the structure of this compound and its derivatives has been explored. This technique is vital for the identification and characterization of organic compounds, especially in complex mixtures (Cazes, 1965).

Heat Capacities and Thermodynamic Functions

Studies on the heat capacities of this compound provide essential data for its thermodynamic functions. This knowledge is crucial in the field of material science for understanding the behavior of materials under different thermal conditions (Varushchenko et al., 2010).

Hypercoordinated Gold(I) Compounds

This compound has been used in synthesizing hypercoordinated gold(I) compounds, indicating its potential in organometallic chemistry and catalyst design (Baukova et al., 1997).

Mechanism of Action

The mechanism of action of 4-tert-Butylbiphenyl involves the Friedel-Crafts alkylation . This reaction involves the substitution of an alkyl group into an aromatic ring .

Properties

IUPAC Name

1-tert-butyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYZTOFTGTGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167381
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-92-9
Record name 4-tert-Butylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
I(2-Ad)
Quantity
0.045 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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